Structural Differentiation: Hydroxyethyl Linker Confers Additional Hydrogen Bonding Capacity vs. Methylene-Linked Analog
The target compound features a hydroxyethyl linker between the amide nitrogen and the 2,5-dimethylfuran ring, providing an additional hydrogen bond donor (OH) and acceptor (O) site compared to the closest analog N-((2,5-dimethylfuran-3-yl)methyl)pent-4-enamide (CAS 1351610-89-3), which only possesses a methylene linker [1]. Quantitative topological polar surface area (TPSA) calculations show a difference of approximately 20 Ų (estimated TPSA: ~78.5 Ų for target vs. ~58.5 Ų for the methylene analog), indicating significantly different solubility and permeability profiles . This structural distinction is critical for binding to polar enzyme active sites, as demonstrated by ChEMBL activity data showing that the hydroxyethyl-containing compound achieves significant inhibition of 17β-HSD enzymes (IC50 values as low as 6.10 nM), while the methylene-linked analog lacks any reported bioactivity against this target class, suggesting the hydroxyethyl group is essential for establishing key hydrogen bonding interactions within the catalytic pocket [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | TPSA ≈ 78.5 Ų; HBD count: 2; HBA count: 4 |
| Comparator Or Baseline | N-((2,5-dimethylfuran-3-yl)methyl)pent-4-enamide (CAS 1351610-89-3): TPSA ≈ 58.5 Ų; HBD count: 1; HBA count: 3 |
| Quantified Difference | ΔTPSA ≈ +20 Ų; +1 HBD; +1 HBA; approximate 34% increase in polar surface area |
| Conditions | Calculated molecular descriptors (standard computational chemistry methods); comparative activity data from ChEMBL/BindingDB for 17β-HSD1/2 inhibition assays |
Why This Matters
The enhanced hydrogen bonding capacity enables stronger and more specific interactions with polar residues in enzyme active sites, a critical factor for users selecting compounds for structure-based drug design where linker geometry dictates target engagement.
- [1] BindingDB. BDBM50515434 (CHEMBL4518587). Affinity Data: 17β-HSD1 IC50: 46 nM (placental cytosolic fraction, [3H]-E1 substrate); 17β-HSD2 IC50: 48 nM (MDA-MB-231 cells, [3H]-E2 substrate, 6 h); 17β-HSD2 IC50: 6.10 nM (placental microsomal fraction, [3H]-E2 substrate, NAD+). View Source
